2-Amino-3-(cyclohexyloxy)benzoic acid
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Overview
Description
2-Amino-3-(cyclohexyloxy)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids. These compounds are characterized by the presence of an amino group and a carboxyl group attached to a benzene ring. The cyclohexyloxy group attached to the benzene ring adds a unique structural feature, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(cyclohexyloxy)benzoic acid typically involves the reaction of 2-amino-3-hydroxybenzoic acid with cyclohexyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the cyclohexyloxy group. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and cyclohexyl bromide or chloride as the halide source. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(cyclohexyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Amide derivatives formed by reacting with acyl chlorides.
Scientific Research Applications
2-Amino-3-(cyclohexyloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(cyclohexyloxy)benzoic acid involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, while the cyclohexyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chlorobenzoic acid: Similar structure but with a chlorine atom instead of the cyclohexyloxy group.
2-Amino-3-hydroxybenzoic acid: Lacks the cyclohexyloxy group, having a hydroxyl group instead.
2-Amino-3-methoxybenzoic acid: Contains a methoxy group instead of the cyclohexyloxy group.
Uniqueness
The presence of the cyclohexyloxy group in 2-Amino-3-(cyclohexyloxy)benzoic acid imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-amino-3-cyclohexyloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c14-12-10(13(15)16)7-4-8-11(12)17-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANAEXKNLJALEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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